molecular formula C12H14BBrN2O2 B3290327 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinecarbonitrile CAS No. 863868-54-6

5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinecarbonitrile

Cat. No.: B3290327
CAS No.: 863868-54-6
M. Wt: 308.97 g/mol
InChI Key: QYYMMIXHBYTYFZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile (CAS: 741709-63-7) features a pyridine core substituted with:

  • A bromo group at position 5,
  • A boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4,
  • A cyano group at position 2.

Its molecular formula is C₁₂H₁₅BBrN₂O₂, with a molecular weight of 322.99 g/mol . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions or further functionalizations .

Synthesis The compound is synthesized via Pd-catalyzed borylation, where a brominated pyridine precursor reacts with a pinacol borane derivative. For example, 5-bromo-2-cyanopyridine undergoes coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

Applications
This compound serves as a versatile intermediate in:

  • Pharmaceuticals: Building block for kinase inhibitors or anticancer agents.
  • Materials Science: Precursor for conjugated polymers or organic electronic materials.
  • Agrochemicals: Functionalization of heterocyclic pesticides .

Properties

IUPAC Name

5-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-15)16-7-10(9)14/h5,7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYMMIXHBYTYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678223
Record name 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863868-54-6
Record name 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863868-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14_{14}H16_{16}BBrO2_2S2_2
  • Molecular Weight: 371.11 g/mol
  • CAS Number: 578715-23-8
  • Structure: The compound features a bromine atom and a dioxaborolane moiety which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, pyridine derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL for some derivatives .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity in cancer treatment. Pyrimidine-based drugs have been reported to exhibit significant anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival. For example, compounds with similar structural motifs have demonstrated efficacy in targeting cancer cell lines with IC50 values in the nanomolar range .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition: The dioxaborolane group can act as a reversible inhibitor for certain enzymes critical in metabolic pathways.
  • DNA Interaction: Similar compounds have shown the ability to bind DNA and disrupt replication processes, leading to cell death in rapidly dividing cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various pyridine derivatives including those structurally related to our compound. The results indicated that certain derivatives exhibited strong antibacterial activity against resistant strains with favorable safety profiles. The study concluded that further optimization could yield more potent derivatives suitable for clinical applications .

Evaluation of Anticancer Activity

In vitro studies demonstrated that compounds similar to this compound inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases. Notably, these compounds showed minimal toxicity toward normal cells at therapeutic concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus4–8 µg/mL
AnticancerVarious cancer cell lines<100 nM
Enzyme InhibitionKey metabolic enzymesIC50 < 10 µM

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity DescriptionReference
Pyridine-based scaffoldHigh anticancer activity
Dioxaborolane moietyEnhanced enzyme inhibition
Bromine substitutionIncreased antimicrobial potency

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinecarbonitrile has been explored for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance biological activity against specific targets in diseases such as cancer and bacterial infections.

Case Study : In a study focused on developing new anti-cancer agents, derivatives of this compound were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated promising activity that warrants further investigation into structure-activity relationships (SAR) .

Materials Science

In materials science, this compound is being investigated for its role in developing organic electronic materials. Its boron-containing structure can facilitate charge transfer processes essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study : Research has shown that incorporating boron-containing compounds like this one into polymer matrices can improve the electronic properties of the resulting materials. A recent study reported enhanced charge mobility and stability in OLED devices fabricated with this compound .

Catalysis

The presence of the boron atom in this compound makes it a candidate for use as a catalyst or catalyst precursor in various organic reactions. Its ability to activate nucleophiles can facilitate cross-coupling reactions such as Suzuki-Miyaura coupling.

Case Study : A notable application was observed in a reaction involving aryl halides and boronic acids where this compound acted as an effective catalyst under mild conditions. The reaction yielded high selectivity and efficiency for various substrates .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anti-cancer agent; modifications enhance biological activityPromising cytotoxicity against cancer cell lines
Materials ScienceUsed in organic electronic materials; enhances charge transferImproved electronic properties in OLEDs
CatalysisActs as a catalyst precursor in cross-coupling reactionsHigh selectivity in Suzuki-Miyaura coupling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities, differing in substituent positions, halogens, or functional groups:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile 5-Br, 4-BPin, 2-CN C₁₂H₁₅BBrN₂O₂ 322.99 Suzuki coupling, drug intermediates
2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 458532-82-6) 2-Br, 4-BPin C₁₁H₁₅BBrNO₂ 294.97 Cross-coupling for biaryl synthesis
5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 5-Cl, 2/3-OCH₃, 4-BPin C₁₄H₂₀BClNO₄ 328.58 Antibacterial agents
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile 6-F, 5-BPin, 2-CN C₁₂H₁₅BFN₂O₂ 267.07 Fluorinated drug candidates
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1171891-42-1) 3-CH₃, 5-BPin C₁₂H₁₉BNO₂ 219.10 Polymer precursors

Reactivity and Functional Group Analysis

Electronic Effects
  • Cyano Group (2-CN): The main compound’s cyano group at position 2 withdraws electron density, activating the boronic ester at position 4 for Suzuki coupling. This contrasts with 2-Bromo-4-BPin pyridine, where the bromine at position 2 deactivates the ring, requiring harsher coupling conditions .
  • Methoxy Groups : In 5-Chloro-2,3-dimethoxy-4-BPin pyridine , electron-donating methoxy groups reduce the boronic ester’s reactivity but enhance solubility for solution-phase reactions .
Steric Effects
  • Bromine vs.
  • Methyl Substitution : 3-Methyl-5-BPin pyridine lacks electron-withdrawing groups, making its boronic ester less reactive but more stable for storage .

Research Findings and Case Studies

Crystallographic Data

Crystal structures of related compounds (e.g., 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine ) reveal planar boronic ester moieties and intermolecular hydrogen bonding, critical for solid-state stability .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile?

The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. Key steps include:

  • Borylation of bromopyridine precursors : React 5-bromo-2-cyanopyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in anhydrous DMF at 80–100°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronate ester. Confirm purity via TLC and NMR (¹H, ¹³C, and ¹¹B NMR) .

Q. How can the structure of this compound be validated experimentally?

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Refine the structure using SHELXL (for small-molecule refinement) or OLEX2 (for integrated solution-refinement workflows) .
  • Spectroscopic analysis : Use ¹H and ¹³C NMR to confirm substituent positions. The boronate ester’s ¹¹B NMR signal typically appears at δ ~30 ppm .

Q. What are the key reactivity patterns of the boronate ester group in this compound?

The boronate ester undergoes:

  • Suzuki coupling : React with aryl/heteroaryl halides (e.g., 3-bromopyridine) under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O/Na₂CO₃ at 60–80°C to form biaryl products .
  • Protodeboronation risks : Avoid protic solvents (e.g., excess H₂O) and acidic conditions to prevent cleavage of the B–C bond .

Advanced Research Questions

Q. How can computational methods aid in predicting the electronic effects of substituents on this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the cyano group at position 2 stabilizes the LUMO, enhancing electrophilicity at the boron center .
  • Solvent modeling : Use COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., DMF vs. THF) .

Q. How should researchers address contradictions in crystallographic data during structure refinement?

  • Twinned data analysis : For imperfect crystals, use SHELXL ’s TWIN/BASF commands to model twinning ratios .
  • Disorder modeling : Refine disordered solvent molecules (e.g., CH₂Cl₂) with PART/ISOR restraints in OLEX2 .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies optimize the selectivity of cross-coupling reactions involving this boronate ester?

  • Ligand screening : Test bulky ligands (e.g., SPhos, XPhos) to suppress homocoupling side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) while maintaining yield (>85%) .

Q. How can substituent effects (e.g., bromo vs. cyano groups) influence the compound’s stability under catalytic conditions?

  • Electron-withdrawing groups (EWGs) : The cyano group at position 2 increases boron’s electrophilicity, accelerating transmetalation but risking protodeboronation. Monitor via in situ ¹¹B NMR .
  • Steric effects : The tetramethyl dioxaborolan group enhances steric protection, reducing unwanted B–O bond cleavage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinecarbonitrile

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